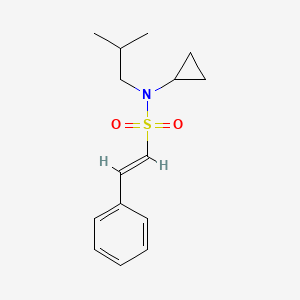![molecular formula C12H9Cl3N2O2 B2674307 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one CAS No. 875164-09-3](/img/structure/B2674307.png)
4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one” is a chemical compound with the empirical formula C12H9Cl3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C (Cl)=C (Cl)C=NN1CCOC2=CC=C (Cl)C=C2 . The InChI key for this compound is CJRGJMNLFFPNSG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 319.57 . More detailed physical and chemical properties are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Studies have focused on the synthesis and reactions of pyridine carbonitrile derivatives, including those related to the compound of interest. These derivatives demonstrate promising antimicrobial and antioxidant activities. For instance, the synthesis of new pyridine carbonitrile derivatives has shown that some of these compounds exhibit significant antimicrobial properties against various pathogens (H. H, Sayed, M. E., Flefel, M. A, Abd, El-Fattah, I. W., El-Sofany, A. Hassan, 2015).
Anticancer and Antiangiogenic Properties
Research into the derivatives of pyridazinone has uncovered compounds with significant anticancer, antiangiogenic, and antioxidant activities. A series of new derivatives were synthesized and characterized, demonstrating inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia. Certain compounds among these derivatives have shown potential as antiangiogenic agents against key cytokines involved in tumor progression, indicating their promise for therapeutic applications in cancer treatment (V. T. Kamble, Ajay S. Sawant, S. S. Sawant, Parshuram M. Pisal, R. Gacche, S. Kamble, V. Kamble, 2015).
Herbicidal Activities
The pyridazinone scaffold has also been explored for its herbicidal activities. Substituted pyridazinone compounds have been studied for their ability to inhibit the Hill reaction and photosynthesis in plants, providing a basis for their phytotoxicity and potential use as herbicides. This research highlights the versatility of the compound in developing new herbicides with specific modes of action (J. L. Hilton, A. Scharen, J. St. John, D. Moreland, K. Norris, 1969).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2/c13-8-1-3-9(4-2-8)19-6-5-17-12(18)11(15)10(14)7-16-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGJMNLFFPNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875164-09-3 |
Source


|
| Record name | 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

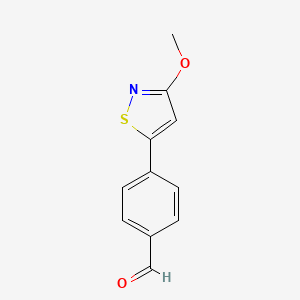

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
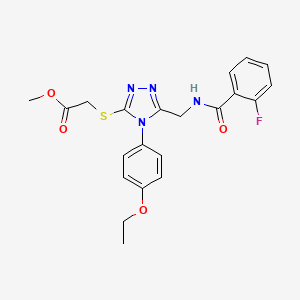
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
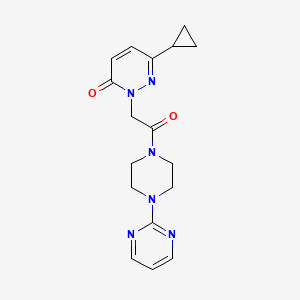
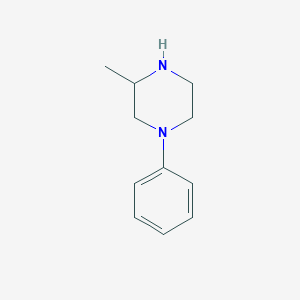
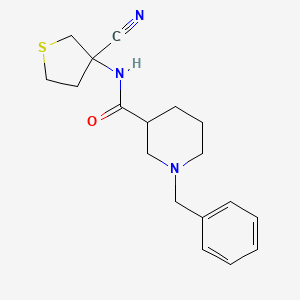
![4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2674243.png)

